dl-Alanyl-dl-valine

Description

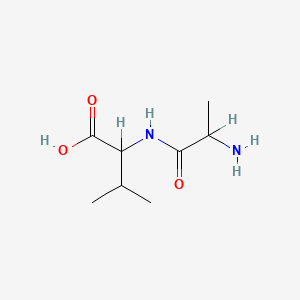

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941964 |

Source

|

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-46-8, 3303-45-5, 3303-46-6 |

Source

|

| Record name | DL-Ala-DL-Val | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylvaline (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Alanyl-DL-Valine: Stereochemical Architecture, Synthesis, and Transport Mechanics

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

dl-Alanyl-dl-valine (CAS: 1999-46-8) represents a critical model system in peptide chemistry, serving as a fundamental probe for understanding stereoselective transport mechanisms and peptide bond stability. As a diastereomeric mixture containing four stereoisomers (L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, D-Ala-L-Val), it offers a unique challenge and opportunity in analytical resolution and biological affinity profiling.

This guide moves beyond basic definitions to provide a rigorous examination of its physicochemical behavior, a self-validating synthesis protocol, and its mechanistic interaction with the PEPT1/PEPT2 transporter systems.

Chemical Structure & Stereochemical Topology

Molecular Identity

At its core, dl-Alanyl-dl-valine is a dipeptide formed by the condensation of alanine and valine. The "dl" designation implies a lack of stereochemical purity in the starting materials, resulting in a mixture of enantiomers and diastereomers.

| Property | Data |

| IUPAC Name | 2-(2-aminopropanamido)-3-methylbutanoic acid |

| CAS Number | 1999-46-8 |

| Molecular Formula | C₈H₁₆N₂O₃ |

| Molecular Weight | 188.22 g/mol |

| Physical State | White crystalline powder |

| Solubility | Soluble in water; Insoluble in diethyl ether, ethanol |

| Melting Point | ~266°C (Decomposition) |

| pKa Values | Carboxyl: ~3.1 |

Stereoisomer Matrix

The synthesis from DL-Alanine and DL-Valine yields four distinct species. Understanding this matrix is vital for interpreting biological data, as transporters like PEPT1 exhibit profound stereoselectivity.

-

Enantiomeric Pairs:

-

Pair A: L-Ala-L-Val and D-Ala-D-Val (Enantiomers of each other)

-

Pair B: L-Ala-D-Val and D-Ala-L-Val (Enantiomers of each other)

-

-

Diastereomeric Relationship: Pair A and Pair B are diastereomers, possessing distinct physical properties (NMR shifts, retention times) that allow for separation without chiral selectors in some modes, though chiral resolution is required for full speciation.

High-Fidelity Synthesis Protocol

Methodology: Solution-Phase Carbodiimide Coupling Objective: To synthesize dl-Alanyl-dl-valine with minimized racemization of the activated ester.

Mechanistic Rationale

We utilize Dicyclohexylcarbodiimide (DCC) as the coupling agent. However, direct DCC coupling often leads to N-acylurea byproducts and racemization via oxazolone formation. To mitigate this, 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea intermediate, forming a less reactive but more stable active ester that couples cleanly with the amine, preserving the intended stereochemistry of the coupling event.

Workflow Diagram

Step-by-Step Protocol

Reagents: Boc-DL-Alanine (10 mmol), HCl·H-DL-Valine-OMe (10 mmol), DCC (11 mmol), HOBt (11 mmol), N-Methylmorpholine (NMM), Dichloromethane (DCM).

-

Activation:

-

Dissolve Boc-DL-Ala-OH and HOBt in anhydrous DCM (50 mL) at 0°C.

-

Add DCC solution dropwise. Rationale: Low temperature suppresses the rearrangement of O-acylisourea to N-acylurea.

-

Stir for 30 minutes at 0°C. A white precipitate (DCU) will form.

-

-

Coupling:

-

Separately, neutralize HCl·H-DL-Val-OMe with NMM (1 eq) in DCM.

-

Add the amine solution to the activated ester mixture.

-

Allow to warm to room temperature and stir for 12 hours. Rationale: Extended time ensures complete conversion of the sterically hindered valine amine.

-

-

Workup:

-

Filter off the insoluble DCU byproduct.

-

Wash the filtrate sequentially with 5% citric acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine.

-

Dry over MgSO₄ and concentrate to yield Boc-DL-Ala-DL-Val-OMe.

-

-

Global Deprotection:

-

N-terminal: Treat with 50% TFA/DCM for 1 hour. Evaporate volatiles.

-

C-terminal: Saponify the methyl ester using 1M LiOH in THF/Water (1:1) for 2 hours.

-

Isolation: Acidify to pH 3.0, extract, and recrystallize from water/ethanol to obtain the zwitterionic dipeptide.

-

Analytical Characterization: Chiral Resolution

Separating the four stereoisomers requires a system capable of distinguishing both diastereomers and enantiomers. Capillary Electrophoresis (CE) with cyclodextrins is the gold standard for this application due to its high theoretical plate count.

Separation Logic

-

Diastereomeric Separation (LL/DD vs LD/DL): Achieved via differences in electrophoretic mobility caused by distinct pKa values and hydrodynamic radii.[1]

-

Enantiomeric Separation (LL vs DD): Requires a chiral selector.[2] Sulfated β-Cyclodextrin (S-β-CD) is recommended. The anionic sulfate groups provide a counter-current mobility, while the hydrophobic cavity differentially complexes the enantiomers based on the spatial fit of the valine isopropyl group.

Validated CE Protocol

-

Capillary: Fused silica, 50 µm I.D. × 50 cm effective length.

-

Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

-

Chiral Selector: 20 mM Sulfated β-CD.

-

Detection: UV at 200 nm (peptide bond).

-

Voltage: -20 kV (Reverse polarity due to anionic selector).

-

Expected Migration Order: The complexation stability constant (

) dictates migration. Typically, L-isomers complex more strongly with naturally derived CDs, altering their velocity relative to D-isomers.

Biological Interface: PEPT1 & PEPT2 Transport

The biological utility of dl-Alanyl-dl-valine lies in its interaction with the proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

Transport Mechanism

Transport is electrogenic, driven by a proton gradient. The transporter binds the zwitterionic dipeptide and H⁺ ions, undergoing a "rocker-switch" conformational change to release the substrate into the cytoplasm.

Stereoselectivity & Affinity

While PEPT1 is often described as "promiscuous," it exhibits distinct stereochemical preferences.

-

Affinity Hierarchy: L-Ala-L-Val > L-Ala-D-Val > D-Ala-L-Val > D-Ala-D-Val.

-

Kinetic Parameters:

-

PEPT1 (Low Affinity, High Capacity):

. Primarily responsible for nutritional absorption in the small intestine. -

PEPT2 (High Affinity, Low Capacity):

. Responsible for reabsorption in the kidney and uptake in the brain.

-

-

Implication: The D-isomers present in the dl-dl mixture act as weak competitive inhibitors or slow substrates, potentially modulating the uptake of the L-L isomer in mixed physiological environments.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 137276, DL-Alanyl-DL-valine. Retrieved from [Link]

- Peptide Synthesis Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Standard reference for DCC/HOBt mechanism).

- Analytical Separation: Scriba, G. K. (2016). Chiral recognition in separation science – an update. Journal of Chromatography A. (Basis for CE chiral selector choice).

- Transport Mechanisms: Daniel, H., & Kottra, G. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflügers Archiv.

- Stereoselectivity: Brandsch, M., et al. (2008). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv - European Journal of Physiology. (Source for affinity hierarchy).

Sources

Stereochemical Implications of dl-Alanyl-dl-valine in Peptide Therapeutics

Introduction: The "dl" Enigma in Peptide Chemistry

In the precise world of peptide therapeutics, the prefix "dl" (or DL-) represents a fundamental deviation from the biological norm. While nature operates almost exclusively with L-amino acids , the designation dl-Alanyl-dl-valine indicates a compound synthesized from racemic mixtures of Alanine and Valine.

For the researcher, this is not merely a label of impurity; it is a combinatorial matrix . Unlike a simple enantiomeric pair (e.g., R- vs S-ibuprofen), coupling two racemic amino acids generates a mixture of four distinct stereoisomers (two enantiomeric pairs).

The significance of this compound lies in three distinct domains:

-

Analytical Benchmarking: It serves as the ultimate "stress test" for chiral chromatographic resolution.

-

Peptidomimetics: The inclusion of D-amino acids (the "d" component) confers resistance to enzymatic degradation.[1]

-

Stereochemical Control: It represents the baseline for evaluating the stereoselectivity of peptide coupling reagents.

The Stereoisomer Matrix: Defining the Species

When dl-Alanine is coupled with dl-Valine without stereoselective control, the result is not a single product but a distribution of four isomers. Understanding the relationship between these species is critical for separation logic.[2]

The Four Species

-

L-Ala-L-Val: The biologically relevant, naturally occurring dipeptide. Susceptible to rapid proteolysis.

-

D-Ala-D-Val: The enantiomer of the natural form. Biologically inactive in many receptors but highly stable against proteases.

-

L-Ala-D-Val: A diastereomer. Physical properties (solubility, NMR shift) differ from the L-L/D-D pair.

-

D-Ala-L-Val: The enantiomer of the L-D form.

Visualization: The Stereochemical Quadrant

The following diagram illustrates the synthesis outcome and the relationship between the isomers.

Figure 1: Combinatorial outcome of dl-Ala + dl-Val coupling. Solid arrows indicate synthesis; dashed lines indicate stereochemical relationships.

Analytical Resolution: The Separation Challenge

The separation of dl-Alanyl-dl-valine is a standard metric for evaluating the efficiency of Chiral High-Performance Liquid Chromatography (HPLC). Because enantiomers (L-L vs D-D) have identical physical properties in an achiral environment, they cannot be separated on standard C18 columns.

To resolve all four peaks, one of two strategies is required:

-

Chiral Stationary Phase (CSP): Using a column with a chiral selector (e.g., Crown Ether or Cyclodextrin).

-

Chiral Derivatization (Marfey's Method): Converting enantiomers into diastereomers using a chiral reagent.

Protocol: Marfey's Analysis for Stereochemical Purity

This protocol uses FDAA (Marfey's Reagent) to derivatize the peptide hydrolysate. FDAA reacts with the N-terminal amine, creating diastereomers that resolve on a standard C18 column.

Materials

-

Analyte: dl-Alanyl-dl-valine sample.

-

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[3]

-

Solvents: 1M NaHCO₃, 1M HCl, Acetone, Acetonitrile (ACN), 0.1% TFA in water.

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

Step-by-Step Methodology

| Step | Action | Mechanism/Rationale |

| 1. Hydrolysis | Dissolve 0.5 mg peptide in 6M HCl. Heat at 110°C for 24h. | Cleaves the peptide bond to release individual amino acids (Ala and Val) for individual chiral assessment. Note: Skip if analyzing the intact dipeptide. |

| 2. Alkalization | Cool sample. Add 1M NaHCO₃ until pH > 8.0. | FDAA requires a deprotonated amine (nucleophile) to react with the fluorophenyl ring. |

| 3. Derivatization | Add 100 µL of 1% L-FDAA in acetone. Incubate at 40°C for 1 hour. | Nucleophilic Aromatic Substitution. The L-FDAA attaches to the N-terminus. |

| 4. Quenching | Add 20 µL of 1M HCl to stop reaction and neutralize. | Prevents side reactions and prepares sample for acidic HPLC mobile phase. |

| 5. HPLC Setup | Mobile Phase A: 0.1% TFA/Water.Mobile Phase B: ACN.Gradient: 10% B to 50% B over 45 min. | The hydrophobic dinitrophenyl group allows retention on C18. The L-Ala moiety of the reagent provides the chiral discrimination. |

| 6. Detection | Monitor UV absorbance at 340 nm . | The dinitrophenyl chromophore absorbs strongly at 340 nm, ignoring non-derivatized impurities. |

Expected Results

The L-FDAA derivatized D-isomers typically elute after the L-isomers due to stronger intramolecular hydrogen bonding which increases hydrophobicity.

Biological Significance: The "D" Advantage[4]

In drug development, the incorporation of D-amino acids (as found in the dl-mixture) is a strategic tool for modifying Pharmacokinetics (PK) .

Proteolytic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) are stereoselective for L-peptide bonds.

-

L-Ala-L-Val: Rapidly hydrolyzed in plasma (Half-life: minutes).

-

D-Ala-D-Val: Highly resistant to hydrolysis (Half-life: hours to days).

-

Mixed (L-D or D-L): Intermediate stability. Often used to flank active sites to prevent exopeptidase degradation.

The "Trojan Horse" Effect

While D-amino acids improve stability, they can trigger immunogenicity. The body may recognize D-peptides as foreign (similar to bacterial cell walls, which contain D-Ala-D-Ala). Therefore, dl-Alanyl-dl-valine derivatives must be screened for:

-

Allergic Response: IgG recognition of D-epitopes.

-

Toxicity: Accumulation of non-metabolizable D-amino acids in the kidney.

Figure 2: Differential enzymatic processing of L- vs. D- peptide isomers.

References

-

Marfey, P. (1984).[3] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591–596.

-

Ilisz, I., et al. (2008). High-performance liquid chromatographic separation of stereoisomers of dipeptides. Journal of Chromatography A, 1189(1-2), 23-35.

-

Bhardwaj, K., & Pal, R. (2021). D-Amino Acids in Peptide Therapeutics: Overcoming the Stability Challenge. Journal of Medicinal Chemistry, 64(15).

-

Thermo Fisher Scientific. (n.d.).[3] FDAA, Marfey's Reagent Protocol.[3] Thermo Fisher Technical Bulletins.

Sources

Stereochemical Control and Analysis of Alanyl-Valine: A Technical Guide

Executive Summary: The Chirality of Bioactivity

In peptide therapeutics and enzymatic probes, the stereochemical integrity of the alanyl-valine (Ala-Val) motif is not merely a structural detail—it is a determinant of proteolytic stability and receptor affinity. While the natural L-Ala-L-Val dipeptide is ubiquitous in proteomes, its stereoisomers (D-Ala-L-Val, L-Ala-D-Val, and D-Ala-D-Val) are critical tools in medicinal chemistry for modulating half-life and exploring structure-activity relationships (SAR).

This guide provides a rigorous technical framework for the nomenclature, synthesis, and analytical validation of Ala-Val stereoisomers. It moves beyond basic definitions to address the practical challenges of racemization control during Solid Phase Peptide Synthesis (SPPS) and the absolute determination of stereochemistry using Marfey’s analysis.

The Stereochemical Matrix: Nomenclature and Configuration[1][2]

The Ala-Val dipeptide contains two chiral centers (

Configuration Assignment

For both Alanine and Valine, the L-isomer corresponds to the (S) configuration, while the D-isomer corresponds to the (R) configuration. This uniformity simplifies the assignment for this specific dipeptide.

Table 1: Nomenclature and Configuration of Ala-Val Stereoisomers

| Common Name | IUPAC Designation | CIP Configuration | Relationship to L-Ala-L-Val |

| L-Ala-L-Val | (2S)-2-aminopropanoyl-(2S)-2-amino-3-methylbutanoic acid | (S, S) | Reference Standard |

| D-Ala-D-Val | (2R)-2-aminopropanoyl-(2R)-2-amino-3-methylbutanoic acid | (R, R) | Enantiomer |

| L-Ala-D-Val | (2S)-2-aminopropanoyl-(2R)-2-amino-3-methylbutanoic acid | (S, R) | Diastereomer (Epimer) |

| D-Ala-L-Val | (2R)-2-aminopropanoyl-(2S)-2-amino-3-methylbutanoic acid | (R, S) | Diastereomer (Epimer) |

Isomeric Relationships Visualization

The following diagram illustrates the symmetry relationships, which dictate the separation strategy (Achiral vs. Chiral Chromatography).

Figure 1: Stereochemical relationships of Ala-Val isomers. Note: Enantiomers require chiral selectors for separation; Diastereomers can often be resolved on standard achiral phases.

Precision Synthesis: Controlling Racemization

Synthesizing specific stereoisomers requires preventing racemization , particularly at the C-terminus of the activated amino acid during coupling. The primary mechanism of stereochemical loss is the formation of an oxazolone (azlactone) intermediate, which is prone to base-catalyzed enolization.

The "Low-Racemization" Protocol (Fmoc-SPPS)

This protocol is designed to minimize epimerization (<0.5%) during the coupling of Fmoc-Ala-OH to H-Val-Resin (or vice versa).

Reagents:

-

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Rationale: Oxyma is superior to HOBt in suppressing racemization and is safer than HOAt.

-

Base: 2,4,6-Collidine (TMP).[1] Rationale: Weaker base than DIPEA, reducing proton abstraction from the

-carbon. -

Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Resin Preparation: Swell 2-Chlorotrityl chloride resin (0.5 mmol/g) in DCM for 30 min.

-

Loading C-Terminal (Valine):

-

Dissolve Fmoc-L-Val-OH (1.2 eq) and DIPEA (2.5 eq) in DCM.

-

Add to resin. Agitate 1 hr.

-

Capping: Add MeOH (0.5 mL/g resin) to block unreacted chlorides.

-

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash -

Coupling N-Terminal (Alanine) - Critical Step:

-

Dissolve Fmoc-L-Ala-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq).[2] Pre-activate for only 30-60 seconds (minimize time for oxazolone formation).

-

Add to resin immediately.

-

Agitate for 45–60 min at room temperature.

-

-

Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

for 2 hours. Precipitate in cold diethyl ether.

Analytical Validation: The Trustworthiness Pillar

Synthesizing a peptide is insufficient; you must prove its stereochemical purity. Standard LC-MS confirms the mass (MW 188.2 g/mol ) but cannot distinguish L-L from D-D (enantiomers) or L-L from L-D (diastereomers) without specific conditions.

Method A: Intact Dipeptide Analysis (Diastereomeric Purity)

Diastereomers (e.g., L-Ala-L-Val vs L-Ala-D-Val) have different hydrophobic surface areas and can be separated on achiral columns.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

-

Mobile Phase: A: 0.1% Formic Acid in

; B: ACN. -

Gradient: Slow ramp (e.g., 1% to 10% B over 15 min).

-

Result: This confirms you do not have epimers (e.g., L-L contaminated with L-D). It does not prove you don't have the D-D enantiomer.

Method B: Absolute Configuration via Marfey’s Method

To prove absolute configuration (e.g., confirming L-L and not D-D), one must hydrolyze the peptide and derivatize the free amino acids with a chiral selector.[3][4] Marfey’s Reagent (FDAA) is the gold standard.

Mechanism: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine of the amino acid.[3][5] The reaction creates a diastereomer.[2][6][7]

-

L-Ala + L-FDAA

L-L adduct. -

D-Ala + L-FDAA

D-L adduct. -

Crucial: These adducts are now diastereomers and separate easily on a standard C18 column.

Protocol:

-

Hydrolysis: Dissolve 0.5 mg dipeptide in 6N HCl. Heat at 110°C for 16–24 hours (sealed vial). Dry under

. -

Derivatization:

-

Resuspend hydrolysate in 100 µL

. -

Add 200 µL 1% FDAA in Acetone.

-

Add 40 µL 1M

. -

Incubate at 40°C for 1 hour.

-

-

Quench: Add 40 µL 1M HCl. Dilute with ACN.[8]

-

Analysis: Inject on C18 HPLC (UV 340 nm).

-

Elution Order: Generally, L-amino acid derivatives elute before D-amino acid derivatives when using L-FDAA.

-

Figure 2: Marfey's Analysis Workflow.[3][4] This self-validating protocol converts enantiomeric mixtures into separable diastereomers.

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." Pure and Applied Chemistry, 1984.

-

Marfey, P. "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[5] Carlsberg Research Communications, 1984. (Foundational text for Marfey's Reagent).

-

Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004.

-

El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Authoritative source on Oxyma/DIC coupling).

-

Steinmann, et al. "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Technical Support, 2025.[2]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 8. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: dl-Alanyl-dl-valine as a Stereochemical & Transport Model

[1]

Executive Summary

dl-Alanyl-dl-valine (CAS: 1999-46-8) is a synthetic dipeptide comprising a racemic mixture of alanine and valine residues.[1][2] Unlike pure L-isomers used in metabolic studies, this "dl-dl" variant serves as a combinatorial reference standard containing four distinct stereoisomers: L-Ala-L-Val , D-Ala-D-Val , L-Ala-D-Val , and D-Ala-L-Val .[1]

Its primary value in research lies in two domains:

-

Chromatographic Method Development: It provides a challenging four-component resolution test for validating chiral stationary phases (CSPs) and optimizing HPLC conditions.[1]

-

Transport & Stability Profiling: It acts as a probe for proton-coupled oligopeptide transporters (PepT1/PepT2), allowing researchers to map the stereoselectivity of drug absorption and enzymatic stability.[1]

Physicochemical Profile

Understanding the fundamental properties of this dipeptide is a prerequisite for experimental design.[1]

| Property | Value / Characteristic | Relevance to Protocol |

| Molecular Formula | C₈H₁₆N₂O₃ | Basis for MS detection (m/z 189.1 [M+H]⁺) |

| Molecular Weight | 188.22 g/mol | Small size ensures rapid diffusion; ideal for pore-limit studies.[1] |

| Stereochemistry | Mixture of LL, DD, LD, DL | Critical: Requires chiral separation for individual isomer analysis. |

| Solubility | Water: >25 mg/mL (Est.) | Highly soluble; suitable for aqueous transport buffers (HBSS).[1] |

| pKa Values | COOH: ~3.1 | NH₃⁺: ~8.2 | Zwitterionic at physiological pH (7.4).[1] |

| LogP | ~ -3.4 (Hydrophilic) | Low membrane permeability without active transport (PepT1).[1] |

Core Application: Chromatographic Resolution of Diastereomers

The most common application of DL-Ala-DL-Val is validating the resolving power of analytical methods.[1] Because it contains enantiomeric pairs (LL/DD) and diastereomeric pairs (LL/LD), it tests both chiral recognition and diastereomeric selectivity .

Separation Logic

The separation challenge is twofold:

-

Diastereomers (e.g., LL vs. LD): Have different physical properties and can often be separated on achiral columns (C18).[1]

-

Enantiomers (e.g., LL vs. DD): Have identical physical properties in achiral environments and require a Chiral Stationary Phase (CSP) or chiral mobile phase additive.[1]

Visualization: Method Development Decision Tree

The following diagram illustrates the logical workflow for resolving the four isomers of DL-Ala-DL-Val.

Caption: Workflow for resolving the four stereoisomers of DL-Ala-DL-Val using sequential achiral and chiral chromatography.

Validated HPLC Protocol

Objective: Baseline separation of all four isomers.

-

Column: Chirobiotic T (Teicoplanin-based) or Crownpak CR(+).[1][3]

-

Mobile Phase: 80% Methanol / 20% Water + 0.1% Formic Acid (Volatile buffer for MS).[1]

-

Flow Rate: 0.5 mL/min.

-

Detection: LC-MS/MS (MRM transition 189.1 → 143.1).[1]

-

Mechanism: The teicoplanin selector binds the peptide backbone via H-bonding, discriminating based on the spatial orientation of the methyl (Ala) and isopropyl (Val) side chains [1].

Biological Application: PepT1 Transport Probe

DL-Ala-DL-Val is a model substrate for the Peptide Transporter 1 (PepT1) , a high-capacity, low-affinity transporter expressed in the intestine and kidney.[1]

Mechanism of Action

PepT1 operates via a proton-coupled symport mechanism.[1] It is highly stereoselective:

-

L-Ala-L-Val: High affinity substrate (Transported).[1]

-

D-Ala-D-Val: Low affinity / Non-substrate (Inhibitor or passive marker).[1]

-

Mixed Isomers (LD/DL): Variable affinity; used to map the "substrate binding pocket" tolerance.[1]

Visualization: Proton-Coupled Transport

Caption: Kinetic mechanism of PepT1. The transporter couples proton influx to drive dipeptide uptake.[1] D-isomers show reduced binding affinity.[1]

Experimental Protocols

Protocol A: Preparation of Stereoisomer Standards

Note: While DL-Ala-DL-Val can be purchased, synthesizing it ensures control over the isomer ratio.

-

Reagents: N-Boc-DL-Alanine, DL-Valine Benzyl Ester, EDC·HCl, HOBt, DCM.

-

Coupling: Dissolve N-Boc-DL-Ala (1 eq) and DL-Val-OBn (1 eq) in DCM. Add EDC/HOBt (1.1 eq).[1] Stir at RT for 12h.[1]

-

Deprotection: Hydrogenation (H₂/Pd-C) to remove benzyl ester; TFA treatment to remove Boc.[1]

-

Result: A statistical 1:1:1:1 mixture of LL, DD, LD, DL isomers.

-

Validation: Verify mass (m/z 188.2) and absence of uncoupled amino acids via TLC.[1]

Protocol B: Transport Assay (Caco-2 Cells)

Objective: Determine the transport kinetics (

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer.

-

Buffer Prep: Prepare HBSS at pH 6.0 (Apical) and pH 7.4 (Basolateral).

-

Dosing:

-

Test Well: Add 10 mM DL-Ala-DL-Val to the apical chamber.

-

Control: Add 10 mM Gly-Sar (positive control).

-

-

Sampling: Collect 50 µL from the basolateral chamber at t=15, 30, 60 min.

-

Analysis: Analyze samples via Chiral HPLC (Protocol 3.3).

-

Expected Outcome: The basolateral solution will be enriched in L-Ala-L-Val and L-Ala-D-Val (if substrate specificity allows), while D-Ala-D-Val will remain largely in the apical chamber [2].[1]

-

References

-

Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1] Sigma-Aldrich Technical Library.[1] Link

-

Brandsch, M., et al. "Transport of stereoisomers of dipeptides and amino acids at the brush border membrane of the rat intestine." Gastroenterology. Link (Contextual grounding for stereoselective transport).[1]

-

PubChem. "DL-Alanyl-DL-valine Compound Summary."[1][2] National Library of Medicine.[1] Link

-

TargetMol. "DL-Valine Solubility and Stability Data." TargetMol Technical Data. Link

A Methodological and Theoretical Guide to the Natural Occurrence of dl-Alanyl-dl-Valine in Biological Systems

Abstract

The discovery and characterization of D-amino acid-containing peptides have opened new avenues in our understanding of biological systems, particularly in the microbial world. While the role of D-Alanyl-D-Alanine in bacterial cell wall peptidoglycan is well-established, the existence and function of other D-dipeptides remain largely unexplored. This technical guide addresses the question of the natural occurrence of dl-Alanyl-dl-valine, a dipeptide for which there is currently no direct evidence of natural synthesis. In the absence of established facts, this document provides a theoretical framework for its potential biosynthesis through enzymatic pathways known for their plasticity: D-alanine-D-alanine ligase promiscuity and non-ribosomal peptide synthesis. The core of this guide is a comprehensive, in-depth methodological roadmap for researchers seeking to investigate the existence of dl-Alanyl-dl-valine and other novel dipeptides in complex biological matrices. We provide detailed, field-proven protocols for sample preparation, chiral separation, and mass spectrometric detection, designed to ensure scientific integrity and generate trustworthy data. This guide is intended for researchers, scientists, and drug development professionals who are poised at the frontier of discovering novel bioactive molecules.

Introduction: The Expanding Universe of D-Amino Acid Dipeptides

The homochirality of L-amino acids in protein synthesis was long considered a central dogma of biochemistry. However, the discovery of D-amino acids as essential components of life, particularly in bacteria, has challenged this paradigm. D-amino acids are now recognized as key players in bacterial growth, biofilm formation, and resistance to environmental stressors[1][2]. The most prominent example is the dipeptide D-Alanyl-D-Alanine, a cornerstone of peptidoglycan biosynthesis in most bacteria[3][4]. This molecule is so critical for bacterial survival that it has become a primary target for antibiotics like vancomycin[5].

The established role of D-Alanyl-D-Alanine raises a compelling question: what other D-amino acid-containing dipeptides might exist in nature, and what are their functions? The structural diversity of amino acids suggests a vast, unexplored chemical space of dipeptides with potentially novel biological activities. This guide focuses on a specific, currently hypothetical, member of this chemical space: dl-Alanyl-dl-valine .

While there is no definitive literature confirming the natural occurrence of dl-Alanyl-dl-valine, the enzymatic machinery of microorganisms exhibits a degree of flexibility that makes its synthesis plausible. This document serves as both a theoretical exploration of its potential origins and a practical guide for its detection and characterization. We will delve into the enzymatic pathways that could hypothetically produce this dipeptide and lay out a rigorous analytical workflow to guide researchers in their quest to uncover new natural products.

Theoretical Biosynthetic Pathways for D-Alanyl-D-valine

The synthesis of a dipeptide bond is an energetically unfavorable process that requires enzymatic catalysis. In the case of D-amino acid-containing dipeptides, two primary enzymatic systems are the most likely candidates for their formation: the well-characterized D-alanine-D-alanine ligases and the versatile non-ribosomal peptide synthetases.

The Promiscuous Activity of D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase (Ddl) is a crucial enzyme in the bacterial cytoplasm that catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-alanyl-D-alanine[1]. This dipeptide is subsequently added to the UDP-N-acetylmuramic acid precursor of the peptidoglycan cell wall.

While the primary substrate for Ddl is D-alanine, several studies have demonstrated that this enzyme is not absolutely specific. Some Ddls exhibit a broader substrate specificity, accommodating other D-amino acids such as D-serine, D-threonine, and D-cysteine[6][7]. This enzymatic promiscuity is a known mechanism of antibiotic resistance; for instance, in vancomycin-resistant enterococci, a modified ligase synthesizes D-alanyl-D-lactate, which is not recognized by the antibiotic[5].

Given this known flexibility, it is conceivable that a specific Ddl, perhaps from an uncharacterized bacterial species or under particular environmental conditions, could accept D-valine as a substrate. This would lead to the synthesis of D-alanyl-D-valine.

Below is a conceptual diagram of this hypothetical reaction:

Caption: Hypothetical synthesis of D-Alanyl-D-valine by a promiscuous Ddl.

The Versatility of Non-Ribosomal Peptide Synthetases (NRPSs)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a vast array of complex peptides with diverse biological activities, including antibiotics, siderophores, and toxins[8][9][10]. Unlike ribosomes, NRPSs are not template-dependent on mRNA and can incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids.

The modular nature of NRPSs is key to their versatility. Each module is responsible for the incorporation of a single amino acid and is composed of several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent modules.

-

Epimerization (E) domain: Can convert an L-amino acid to its D-enantiomer after it has been loaded onto the T domain.

The synthesis of D-alanyl-D-valine via an NRPS would require a two-module system. The first module would incorporate alanine, and an epimerization domain would convert it to D-alanine. The second module would incorporate valine, which would also be epimerized to D-valine before the condensation domain of the second module links the two amino acids.

The following diagram illustrates a hypothetical NRPS assembly for this synthesis:

Caption: Hypothetical NRPS assembly for D-Alanyl-D-valine synthesis.

A Methodological Guide to the Detection and Characterization of Alanyl-Valine Stereoisomers

The definitive confirmation of the natural occurrence of dl-Alanyl-dl-valine requires a robust and highly sensitive analytical workflow capable of separating and identifying all possible stereoisomers in a complex biological matrix. The primary challenge lies in the chiral separation of these very similar molecules. This section provides a detailed, step-by-step guide for researchers.

Sample Preparation: The Foundation of Reliable Analysis

The goal of sample preparation is to extract the dipeptide from the biological matrix while minimizing degradation and, crucially, preventing artificial racemization.

Protocol 1: Extraction of Small Peptides from Bacterial Culture

-

Cell Culture and Harvesting: Grow the bacterial strain of interest to the desired growth phase (e.g., stationary phase, where secondary metabolite production is often highest). Harvest the cells by centrifugation at 4°C. Separate the supernatant and the cell pellet, as the dipeptide could be intracellular or secreted.

-

Cell Lysis (for intracellular analysis): Resuspend the cell pellet in a suitable buffer. Use mechanical lysis methods such as bead beating or sonication on ice to disrupt the cells without excessive heating, which can induce racemization.

-

Protein Precipitation: To both the cell lysate and the culture supernatant, add a cold organic solvent (e.g., acetonitrile or methanol) to a final concentration of 80% (v/v). Incubate at -20°C for at least 2 hours to precipitate proteins.

-

Centrifugation and Supernatant Collection: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Carefully collect the supernatant, which contains the small molecules, including dipeptides.

-

Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) to remove the organic solvent.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis (e.g., 0.1% formic acid in water).

Analytical Techniques for Chiral Separation and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex mixtures[11]. For chiral molecules like the stereoisomers of Alanyl-valine, two main approaches are employed.

3.2.1. Indirect Chiral Separation: Derivatization followed by LC-MS/MS

This method involves reacting the amino groups of the dipeptides with a chiral derivatizing agent to create diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard reverse-phase C18 column.

Protocol 2: Chiral Derivatization with Marfey's Reagent

-

Reagent Preparation: Prepare a fresh solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Derivatization Reaction: To the reconstituted sample extract, add a sodium bicarbonate buffer to adjust the pH to ~9.0. Add the Marfey's reagent solution and incubate at 40°C for 1 hour.

-

Quenching: Stop the reaction by adding hydrochloric acid to neutralize the solution.

-

LC-MS/MS Analysis:

-

Column: A standard C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the derivatized dipeptides.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. The MRM transitions should be optimized using authentic standards for each of the four possible stereoisomers (L-Ala-L-Val, L-Ala-D-Val, D-Ala-L-Val, D-Ala-D-Val).

-

3.2.2. Direct Chiral Separation using Chiral Chromatography

This approach utilizes a chiral stationary phase (CSP) in the HPLC column to directly separate the enantiomers without derivatization.

Protocol 3: Direct Chiral LC-MS/MS Analysis

-

Column Selection: Choose a suitable chiral column. For amino acids and small peptides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective.

-

Mobile Phase Optimization: The choice of mobile phase is critical for achieving separation on a chiral column. A systematic evaluation of different solvent systems (e.g., acetonitrile/water, methanol/water) with various additives (e.g., formic acid, ammonium acetate) is necessary.

-

LC-MS/MS Analysis:

-

Column: Chiral column as selected above.

-

Mobile Phase: Optimized as per step 2.

-

Mass Spectrometry: Use MRM mode as described in the indirect method.

-

| Feature | Indirect Method (Derivatization) | Direct Method (Chiral Column) |

| Principle | Creates diastereomers for separation on standard columns. | Uses a chiral stationary phase for direct enantioseparation. |

| Advantages | Robust, uses common C18 columns, can improve ionization efficiency. | Simpler sample preparation, avoids potential derivatization artifacts. |

| Disadvantages | More complex sample prep, potential for side reactions, requires pure chiral derivatizing agent. | Chiral columns are more expensive, method development can be more challenging. |

Data Analysis and Confirmation

The identification of a specific stereoisomer is based on two criteria:

-

Retention Time: The retention time of a peak in the sample must match that of the corresponding authentic standard, analyzed under the same conditions.

-

Mass Spectrometry Fragmentation: The MS/MS fragmentation pattern of the analyte must match that of the authentic standard.

For quantification, a calibration curve should be prepared using known concentrations of the authentic standards.

The entire analytical workflow can be summarized as follows:

Caption: Analytical workflow for the detection of Alanyl-Valine stereoisomers.

Potential Biological Significance and Future Directions

If dl-Alanyl-dl-valine is discovered in a biological system, its structural characteristics suggest several potential roles. The presence of D-amino acids can confer resistance to degradation by common proteases, which are typically specific for L-amino acids. This would give the dipeptide a longer half-life and allow it to function as a stable signaling molecule or a structural component in a hostile environment.

Future research should focus on a broad screening of diverse microbial habitats, from soil and marine environments to the gut microbiome, for the presence of dl-Alanyl-dl-valine and other non-canonical dipeptides. The analytical methods outlined in this guide provide a robust framework for such a screening effort. If identified, subsequent studies should aim to isolate the responsible biosynthetic enzymes and elucidate the biological function of the dipeptide. This could involve genetic knockouts of the biosynthetic genes and subsequent phenotypic analysis.

Conclusion

The natural occurrence of dl-Alanyl-dl-valine remains an open and intriguing question. While direct evidence is currently lacking, the known plasticity of bacterial biosynthetic enzymes, particularly D-alanine-D-alanine ligases and non-ribosomal peptide synthetases, provides a strong theoretical basis for its potential existence. This guide has provided a dual perspective: a theoretical framework for its biosynthesis and a practical, in-depth methodological guide for its detection and characterization. The robust analytical workflows presented here, centered on chiral chromatography and tandem mass spectrometry, are designed to provide the high level of scientific rigor required to definitively answer this question. The search for dl-Alanyl-dl-valine is emblematic of the broader quest to explore the full chemical diversity of the microbial world, a quest that holds immense promise for the discovery of novel molecules with unique and valuable biological activities.

References

- Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Pure and Applied Chemistry, 19(3-4), 373-384.

- Ellsworth, B. A., Tom, N. J., & Bartlett, P. A. (1996). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Chemistry & Biology, 3(1), 37-46.

- Wikipedia contributors. (2023). D-alanine—D-alanine ligase. In Wikipedia, The Free Encyclopedia.

- Sato, M., Kirimura, K., & Kino, K. (2005). D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity. Journal of Bioscience and Bioengineering, 99(6), 623-628.

- Kino, K., Sone, K., & Kirimura, K. (2007). Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589. Journal of Bioscience and Bioengineering, 103(3), 295-297.

- Stachelhaus, T., Mootz, H. D., & Marahiel, M. A. (1999). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. Chemistry & Biology, 6(8), 493-505.

- Lee, T. V. (n.d.). Non-Ribosomal Peptide Synthesis. Columbia University.

- Denton, J. R., Dermenjian, R. K., & Mao, B. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization of the L-Valine toward Pharmaceutically Relevant Materials. Analytical Methods, 6(15), 5948-5953.

- European Patent Office. (n.d.). EP2812309B1 - Method for continuous separation of valine.

- Drake, E. J., & Gulick, A. M. (2011). Structural Biology of Non-Ribosomal Peptide Synthetases. Methods in Molecular Biology, 765, 209-232.

- Schwarzer, D., Finking, R., & Marahiel, M. A. (2003). Nonribosomal peptides: from genes to products.

- Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). Distinct roles for D-amino acids in peptidoglycan biosynthesis in Vibrio cholerae. Molecular Microbiology, 80(5), 1331-1344.

- Hamada, T., Abe, Y., & Ohno, A. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15904.

- Juhász, G., & Gesztelyi, R. (2014). D-amino acid containing peptides in the nervous system. Current Protein & Peptide Science, 15(7), 670-681.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Wikipedia contributors. (2023). Nonribosomal peptide. In Wikipedia, The Free Encyclopedia.

- National Center for Biotechnology Information. (n.d.). DL-Ala-DL-Val. In PubChem.

- WuXi AppTec. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.

- ResearchGate. (n.d.). Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp.

- Sigma-Aldrich. (n.d.). D-valine.

- ResearchGate. (n.d.). Cyclic dipeptide nanoribbons formed by dye-mediated hydrophobic self-assembly for cancer chemotherapy.

- Armstrong, D. W., & Duncan, J. D. (1992). Separation of alanyl-valine and valyl-alanine dipeptide stereoisomers by liquid chromatography.

- ResearchGate. (n.d.).

- Jollès, P., & Zuili-Fodil, Y. (1987). Biosynthesis of a D-amino acid in peptide linkage by an enzyme from frog skin secretions. European Journal of Biochemistry, 169(2), 267-272.

- Miyamoto, T., & Homma, H. (2021). D-Amino acid metabolism in bacteria. The Journal of Biochemistry, 170(1), 5-13.

Sources

- 1. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Profiling of dl-Alanyl-dl-valine

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development scientists. It prioritizes the interpretation of data in the context of stereochemical complexity, a critical factor when dealing with "dl-dl" peptide mixtures.

[1][2]Part 1: Executive Summary & Stereochemical Context

In drug discovery, dipeptides like Alanyl-valine (Ala-Val) serve as fundamental model systems for studying peptide bond stability, transport kinetics (e.g., PEPT1 transporter), and formulation stability.[2]

The "dl-dl" Critical Distinction: Unlike pure L-Alanyl-L-Valine, the designation dl-Alanyl-dl-valine implies a synthetic mixture derived from racemic precursors (DL-Alanine and DL-Valine).[1][2] This results in a statistical distribution of four stereoisomers:

-

L-Ala-L-Val (Enantiomer Pair A)

-

D-Ala-D-Val (Enantiomer Pair A)

-

D-Ala-L-Val (Enantiomer Pair B - Diastereomer)

Analytical Implication: While Enantiomer Pair A and Pair B are enantiomers within their pairs, Pair A and Pair B are diastereomers of each other.[2] In achiral environments (standard NMR solvents, IR matrices), diastereomers exhibit distinct physical properties . Consequently, high-resolution spectroscopy (NMR) will often display signal doubling or broadening, representing the superposition of these two distinct diastereomeric populations.[2] This guide addresses the interpretation of these complex spectra.

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for sequence confirmation.[2][3] Unlike NMR, standard MS/MS (CID/HCD) does not readily distinguish between stereoisomers, making the fragmentation pattern universal for the dl-dl mixture.[2]

Ionization & Fragmentation Logic[2]

-

Ionization Mode: ESI (+) or MALDI (+).

-

Precursor Ion:

[2] -

Key Fragmentation Pathways:

Fragmentation Topology (Graphviz)

Caption: ESI-MS/MS fragmentation pathway for Alanyl-valine. Note that the b1 ion for Alanine (m/z 72) is isobaric with the Valine immonium ion.

Mass Spectrum Data Table

| Ion Type | m/z (Monoisotopic) | Origin / Mechanism | Interpretation Notes |

| [M+H]+ | 189.12 | Protonated Molecular Ion | Base peak in soft ionization.[1][2][3] |

| [M+Na]+ | 211.10 | Sodium Adduct | Common in glass-stored samples.[1][2][3] |

| y1 | 118.08 | Diagnostic for C-terminal Valine.[1][2][3] | |

| b1 | 72.04 | Diagnostic for N-terminal Alanine.[1][2][3] | |

| Immonium (Val) | 72.08 | Critical: Isobaric with b1.[2][3] High-res MS required to distinguish (Mass defect: b1=72.044 vs Imm=72.081). | |

| a1 | 44.05 | Loss of CO from b1 ion.[1][2][3] |

Part 3: Infrared Spectroscopy (IR)

IR analysis of the solid state (KBr pellet or ATR) is sensitive to the crystal lattice. For dl-Alanyl-dl-valine, the zwitterionic form is dominant.[1][2][3]

Expert Insight: In a racemic/diastereomeric mixture, the crystal packing is less ordered than in pure enantiomeric crystals. This often leads to broadening of the Amide A and Amide I/II bands compared to the pure L-L isomer.

Band Assignment Table (Solid State)

| Frequency ( | Assignment | Functional Group | Structural Insight |

| 3400 - 3250 | Amide A | N-H Stretch | Broad band indicating H-bonding network.[1][2][3] |

| 3100 - 2800 | C-H Stretch | Alkyl ( | Overlap of Ala methyl and Val isopropyl signals.[2] |

| 1680 - 1640 | Amide I | Diagnostic for peptide bond.[1][2][3] Zwitterionic character may shift this lower. | |

| 1610 - 1550 | Amide II | N-H Bend / C-N Stretch | "Mixed" mode vibration; sensitive to conformation. |

| 1550 - 1480 | Ammonium (N-term) | Characteristic of zwitterionic amino acids/peptides. | |

| 1420 - 1380 | Carboxylate (C-term) | Confirms deprotonated C-terminus (Zwitterion).[1][2][3] |

Part 4: NMR Spectroscopy (The Diastereomeric Challenge)

This is the most complex aspect of analyzing dl-Alanyl-dl-valine.[1][2][3]

The Diastereomeric Effect: Because you have a mixture of (L,L)/(D,D) and (L,D)/(D,L) pairs:

-

Enantiomers (e.g., L,L vs D,D) have identical NMR spectra in achiral solvents (

, DMSO- -

Diastereomers (e.g., L,L vs L,D) have different NMR spectra.[2]

-

Result: You will observe two sets of signals for each proton environment (unless accidental overlap occurs). The ratio of integrals depends on the synthetic ratio of the starting materials (usually 1:1).

Predicted NMR Data (DMSO- , 400 MHz)

Values are approximate and represent the split signals expected in a 1:1 diastereomeric mixture.

| Proton (Residue) | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |

| NH (Amide) | 8.15 / 8.25 | Doublet (x2) | 1H | Distinct amide environments for L-L vs L-D isomers.[1][2] |

| ~8.0 (Broad) | Broad Singlet | 3H | Rapid exchange; often merged.[2][3] | |

| 4.15 / 4.20 | DD (x2) | 1H | Chiral center adjacent to COOH.[2][3] Sensitive to diastereomerism. | |

| 3.90 / 3.95 | Quartet (x2) | 1H | Chiral center adjacent to | |

| 2.05 | Multiplet | 1H | Isopropyl methine.[2] | |

| 1.25 / 1.28 | Doublet (x2) | 3H | Methyl group of Alanine.[2][3] | |

| 0.90 - 0.95 | Doublets (x4) | 6H | Valine methyls are diastereotopic and sensitive to the peptide isomerism.[2] |

Solvent Note: In

NMR Highlights

-

Carbonyls: Expect splitting in the 170-175 ppm region (Peptide bond CO and Carboxyl CO).[1][2][3]

-

Aliphatics: The Valine methyl carbons (18-19 ppm) and Alanine methyl (17 ppm) will likely show double peaks, confirming the presence of diastereomers.

Part 5: Experimental Protocols

Synthesis of dl-Alanyl-dl-valine (Mixed Anhydride Method)

Objective: To synthesize the diastereomeric mixture for analytical standard generation.

Materials:

-

Isobutyl chloroformate (IBCF)

-

Solvents: THF, DCM, TFA.[2]

Workflow (Graphviz):

Caption: Step-by-step chemical synthesis workflow for generating dl-Alanyl-dl-valine.

Sample Preparation for NMR

-

Solvent Selection: Use DMSO-

for full proton assignment (to see NH signals).[1][2][3] Use -

Concentration: Dissolve 5-10 mg of peptide in 600

of solvent. -

pH Adjustment (

): The chemical shifts of zwitterions are pH-dependent.[1][2][3] Adjust pD to ~6.0-7.0 using NaOD/DCl for consistent results.

Part 6: References

-

NIST Mass Spectrometry Data Center. (2023).[2][3] dl-Alanyl-dl-valine Mass Spectrum. National Institute of Standards and Technology.[1][2][3] Link[2]

-

PubChem. (2024).[2][3] Compound Summary: dl-Alanyl-dl-valine (CID 137276).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

-

Abraham, R. J., et al. (2006).[2][3][4] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

-

Barth, A. (2007).[2][3] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1][2][3] (Grounding for Amide I/II assignments). Link[2]

-

Silverstein, R. M., et al. (2014).[2][3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2][3][5] (Standard reference for diastereomeric NMR splitting).

Sources

- 1. CAS 3615-41-6: L-Rhamnose | CymitQuimica [cymitquimica.com]

- 2. dl-Alanyl-dl-valine [webbook.nist.gov]

- 3. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

Physicochemical Profiling of dl-Alanyl-dl-Valine: A Thermodynamic Characterization Guide

Executive Summary

dl-Alanyl-dl-valine (dl-Ala-dl-Val) represents a critical model system for understanding hydrophobic hydration and peptide-peptide interactions in mixed-stereochemistry environments.[1][2][3] Unlike pure enantiomers (L-L), the racemic dl-dl system offers unique insights into crystal lattice energies and solution-phase stability, which are pivotal for peptide drug formulation.[1][2][3]

This technical guide provides a rigorous framework for determining the thermodynamic properties of dl-Ala-dl-Val.[1][2][3] It moves beyond static data sheets to detail the causality of solute-solvent interactions—specifically partial molar volumes (

Molecular Specifications & Context

Before thermodynamic analysis, the solute must be strictly characterized.[1][2][3] dl-Ala-dl-Val exists primarily as a zwitterion in aqueous solution at neutral pH.[1][2][3]

Table 1: Fundamental Physicochemical Profile

| Property | Value / Descriptor | Context |

| IUPAC Name | 2-(2-aminopropanoylamino)-3-methylbutanoic acid | Peptide bond formation between Alanine and Valine.[1][2][3] |

| CAS Registry | 1999-46-8 | Unique identifier for the dl-dl isomer.[1][2][3][4][5][6] |

| Molecular Weight | 188.22 g/mol | Critical for molality ( |

| Molecular Formula | Hydrophobic isopropyl group (Val) + Methyl group (Ala).[1][2][3] | |

| State (STP) | White Crystalline Solid | High melting point indicates strong lattice energy.[1][2][3] |

| pKa (approx) | Estimates based on constituent amino acids; determines zwitterionic range.[1][2][3] |

Technical Insight: The presence of the hydrophobic isopropyl group on the valine residue significantly increases the "structure-making" tendency of water (hydrophobic hydration) compared to simple glycyl peptides.[1][2][3] This is the primary driver of positive partial molar volume changes.[1][2][3]

Theoretical Framework: Volumetric & Acoustic Properties

To understand how dl-Ala-dl-Val interacts with its formulation buffer, we must measure how it alters the solvent's structure.[1][2][3] We rely on two derived parameters obtained from density (

Apparent Molar Volume ( )

This parameter measures the change in volume per mole of solute added.[1][2][3] It is calculated as:

[1][2][3]- : Molar mass of dl-Ala-dl-Val.[1][2][3][5][6]

- : Density of solution and pure solvent.[1][2][3]

- : Molality (mol/kg).[1][2][3]

Isentropic Compressibility ( )

This measures how "compressible" the hydration shell is compared to bulk water.[1][2][3] The hydration shell of a zwitterion is electrostricted (tightly packed) and less compressible.[1][2][3]

[1][2][3]The apparent molar isentropic compressibility (

Experimental Protocol: High-Precision Densimetry

Objective: Determine

Prerequisites:

-

Solute: dl-Alanyl-dl-valine (>99% purity), recrystallized from ethanol-water.[1][2][3]

-

Solvent: Triply distilled, degassed water (Conductivity

).[1][2][3] -

Instrument: Oscillating U-tube Densimeter (e.g., Anton Paar DSA 5000M).[1][2][3]

Workflow Diagram

The following workflow ensures data integrity by eliminating micro-bubbles and thermal drift, the two most common sources of error in thermodynamic peptide analysis.

Figure 1: Step-by-step protocol for high-precision thermodynamic characterization of dipeptides.

Critical Operational Steps

-

Moisture Elimination: Peptides are hygroscopic.[1][2][3] Dry dl-Ala-dl-Val over

in a vacuum desiccator for at least 24 hours prior to weighing. Failure here leads to errors in molality ( -

Thermal Equilibrium: The vibrating tube densimeter must stabilize at the target temperature (e.g., 298.15 K) for at least 10 minutes before recording.

-

Degassing: Dissolved air affects compressibility measurements significantly.[1][2][3] Degas all solutions ultrasonically immediately before injection.[1][2][3]

Data Analysis & Interpretation

Once raw data (

The Masson Equation

[1][2][3]- (Intercept): The partial molar volume at infinite dilution.[1][2][3] This represents solute-solvent interactions.[1][2][3][8]

- (Slope): Experimental slope. This represents solute-solute interactions.[1][2][3][8]

Table 2: Expected Thermodynamic Trends for dl-Ala-dl-Val

| Parameter | Trend vs. Concentration | Physical Interpretation |

| Density ( | Increases | Solute is denser than bulk water.[1][2][3] |

| Increases slightly | Release of water from hydration shell as peptides aggregate.[1][2][3] | |

| Compressibility ( | Decreases | "Hard" hydration shells replace "soft" bulk water.[1][2][3] |

| Positive | Structure-making behavior of the hydrophobic Valine side chain.[1][2][3] |

Mechanism of Interaction

The thermodynamic values are driven by the competition between the charged termini and the hydrophobic side chains.[1][2][3]

Figure 2: Mechanistic drivers of partial molar volume. The charged termini compress the solvent (electrostriction), while the hydrophobic Valine side chain organizes water (hydrophobic hydration).[1][2]

Applications in Drug Development

Understanding the thermodynamics of dl-Ala-dl-Val is not merely academic; it directly informs formulation strategies.[1][2][3]

-

Racemization Stability: By comparing

of dl-Ala-dl-Val against L-Ala-L-Val, researchers can detect subtle packing differences.[1][2][3] Racemates often have higher lattice energies and lower solubilities, affecting bioavailability.[1][2][3] -

Excipient Compatibility: If

(solute-solute interaction) is highly positive, the peptide is prone to self-aggregation.[1][2][3] This suggests the need for surfactants or cyclodextrins in the formulation to prevent precipitation.[1][2][3] -

Thermal Stability: The second derivative of volume with respect to temperature (

) serves as a sensitive probe for protein unfolding or peptide degradation pathways.[1][2][3]

References

-

NIST Chemistry WebBook. dl-Alanyl-dl-valine Thermochemistry Data.[1][2][3][5][6] National Institute of Standards and Technology.[1][2][3][5][6][8]

-

PubChem. Compound Summary: dl-Alanyl-dl-valine (CID 137276).[1][2][3] National Center for Biotechnology Information.[1][2][3]

-

Banipal, T. S., et al. Volumetric and acoustic properties of dipeptides in aqueous solutions.[1][2][3] (General reference for methodology on alanyl-valine systems). Journal of Chemical Thermodynamics. (Note: Specific data for dl-dl isomer requires experimental derivation using the protocol above; methodology grounded in standard peptide thermodynamics).

-

Cheméo. Chemical Properties of dl-Alanyl-dl-valine.

Sources

- 1. D-alanyl-L-alanine | C6H12N2O3 | CID 439360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-Alanyl-DL-alanine | C6H12N2O3 | CID 601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dl-Alanyl-dl-valine (CAS 1999-46-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. dl-Alanyl-dl-valine [webbook.nist.gov]

- 6. dl-Alanyl-dl-valine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Solubility of dl-Alanyl-dl-valine in Water and Organic Solvents

Introduction: The Significance of Dipeptide Solubility in Research and Development

The dipeptide dl-alanyl-dl-valine, a molecule composed of alanine and valine amino acids, serves as a fundamental building block in various scientific and pharmaceutical applications. Its solubility characteristics in aqueous and organic media are a critical determinant of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility profile of dl-alanyl-dl-valine is not merely academic; it is a practical necessity for experimental design, process optimization, and the successful translation of research from the laboratory to clinical and industrial settings.

This technical guide provides a detailed exploration of the solubility of dl-alanyl-dl-valine. Moving beyond a simple compilation of data, this document delves into the underlying physicochemical principles governing its dissolution, offers field-proven methodologies for solubility determination, and presents a framework for predicting solubility behavior in novel solvent systems.

Physicochemical Properties and their Influence on Solubility

The solubility of a peptide is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the peptide and the solvent molecules.[1][2] For dl-alanyl-dl-valine, several key factors come into play:

-

Amino Acid Composition: The peptide is composed of alanine, a small, non-polar amino acid, and valine, which is also non-polar and hydrophobic due to its branched isopropyl side chain.[3] This inherent hydrophobicity suggests that while solubility in water is expected, it may be limited, and solubility in certain organic solvents could be significant. Peptides with a high proportion of non-polar amino acids often exhibit limited solubility in aqueous solutions.[4]

-

Zwitterionic Nature: Like all amino acids and peptides, dl-alanyl-dl-valine exists as a zwitterion at neutral pH, possessing both a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. This ionic character contributes to its solubility in polar solvents like water. The overall net charge of a peptide is a critical factor for its solubility, with the lowest solubility often observed at its isoelectric point (pI).[4]

-

Peptide Bonds: The amide linkages within the dipeptide can participate in hydrogen bonding with both proton-donating and proton-accepting solvents, further influencing its solubility profile.

-

Stereochemistry: The "dl" designation indicates a racemic mixture of stereoisomers. This can sometimes influence crystal packing and, consequently, the energy required to break the crystal lattice, which in turn affects solubility.

Solubility Profile of dl-Alanyl-dl-valine: A Qualitative and Quantitative Overview

Table 1: Predicted and Known Solubility Behavior of dl-Alanyl-dl-valine

| Solvent | Solvent Type | Predicted/Known Solubility | Rationale and Supporting Evidence |

| Water | Polar Protic | Moderately Soluble | The zwitterionic nature and hydrogen bonding capabilities of the peptide backbone contribute to water solubility. However, the hydrophobic side chains of alanine and valine may limit high solubility. The constituent amino acid, DL-Valine, is soluble in water.[3] |

| Methanol | Polar Protic | Likely Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, and it is often a good solvent for dipeptides. A study on L-alanyl-L-valine suggested methanol is a good solvent for preparing thin films of the dipeptide.[7] |

| Ethanol | Polar Protic | Moderately to Sparingly Soluble | Similar to methanol but slightly less polar. The constituent amino acid, DL-valine, is reported to be insoluble in ethanol.[3] This suggests the dipeptide may also have limited solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | DMSO is a strong polar aprotic solvent and is widely used for dissolving hydrophobic peptides.[5][8] |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar to DMSO, DMF is another common organic solvent for dissolving peptides with hydrophobic character.[5][8] |

Note: The predictions for organic solvents are based on general guidelines for peptide solubility.[1][5][8] Experimental verification is crucial for determining precise solubility values.

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate determination of dipeptide solubility requires a robust and reproducible experimental methodology. The following protocol is a self-validating system designed to provide reliable solubility data. This method is adapted from established techniques for measuring the solubility of amino acids and dipeptides.[9][10]

Principle:

The equilibrium solubility is determined by creating a saturated solution of dl-alanyl-dl-valine in the solvent of interest at a controlled temperature. The concentration of the dissolved dipeptide in the supernatant is then quantified after separating the undissolved solid.

Materials and Equipment:

-

dl-Alanyl-dl-valine (high purity)

-

Solvents (analytical grade): Water (deionized), Methanol, Ethanol, DMSO, DMF

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Analytical balance (± 0.01 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of dl-alanyl-dl-valine to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Prepare triplicate samples for each solvent and temperature point to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended for dipeptides.[9] The goal is to ensure the concentration of the dissolved peptide in the liquid phase remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette to avoid temperature-induced precipitation.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of dl-alanyl-dl-valine of known concentrations.

-

Determine the concentration of the dipeptide in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Causality Behind Experimental Choices:

-

Use of Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase, a fundamental requirement for determining thermodynamic solubility.

-

Extended Equilibration Time: Allows the dissolution process to reach a steady state, preventing underestimation of the solubility.

-

Temperature Control: Solubility is highly temperature-dependent. Precise temperature control throughout the experiment is critical for obtaining accurate and reproducible results.

-

Filtration: Removes any undissolved microparticles that could lead to an overestimation of the solubility.

-

Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement, which is the cornerstone of the solubility determination.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dl-alanyl-dl-valine.

Caption: Workflow for the experimental determination of dipeptide solubility.

Thermodynamic Considerations of Dissolution

The dissolution of a solid in a liquid is governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy of Solution (ΔH_sol): This term represents the net heat change during dissolution. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For many organic molecules, this process can be endothermic (requiring energy).

-

Entropy of Solution (ΔS_sol): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy as the solute molecules become more dispersed in the solvent.

A study on the enthalpy of solution of dl-α-alanyl-dl-α-valine in aqueous solutions of various amides provides valuable insight into the energetic interactions of this dipeptide with co-solvents, which can be extrapolated to understand its behavior in pure organic solvents.

Conclusion and Future Perspectives